molecular formula C22H18N2O8S B6556065 3-(2H-1,3-benzodioxol-5-yl)-5-{5-[(3,4-dimethoxybenzenesulfonyl)methyl]furan-2-yl}-1,2,4-oxadiazole CAS No. 1040636-83-6

3-(2H-1,3-benzodioxol-5-yl)-5-{5-[(3,4-dimethoxybenzenesulfonyl)methyl]furan-2-yl}-1,2,4-oxadiazole

Cat. No.: B6556065
CAS No.: 1040636-83-6
M. Wt: 470.5 g/mol
InChI Key: XBUIQZLNEORTKX-UHFFFAOYSA-N
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Description

This compound is a 1,2,4-oxadiazole derivative characterized by a benzodioxolyl group at position 3 and a furan-2-yl moiety substituted with a 3,4-dimethoxybenzenesulfonylmethyl group at position 3. The 1,2,4-oxadiazole core is a heterocyclic scaffold known for its pharmacological relevance, including antimicrobial, antiviral, and enzyme-inhibitory properties .

The molecular weight of this compound is inferred to exceed 450 g/mol based on similar derivatives (e.g., S333-0062, MolWeight: 359.38 g/mol ), with the sulfonylmethyl group adding significant mass.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-5-[5-[(3,4-dimethoxyphenyl)sulfonylmethyl]furan-2-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O8S/c1-27-16-8-5-15(10-19(16)28-2)33(25,26)11-14-4-7-18(31-14)22-23-21(24-32-22)13-3-6-17-20(9-13)30-12-29-17/h3-10H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBUIQZLNEORTKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)CC2=CC=C(O2)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key structural features, pharmacological activities, and synthetic methodologies of the target compound with similar 1,2,4-oxadiazole derivatives:

Compound Name Key Substituents Molecular Weight (g/mol) Pharmacological Activity Synthesis Method Reference
Target Compound : 3-(2H-1,3-Benzodioxol-5-yl)-5-{5-[(3,4-dimethoxybenzenesulfonyl)methyl]furan-2-yl}-1,2,4-oxadiazole Benzodioxolyl, sulfonylmethyl-furan ~450 (estimated) Not reported (inferred enzyme inhibition) Likely involves DIC-mediated coupling
3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole Dichlorophenyl, indolyl 343.6 MAO-B inhibition (IC₅₀: 0.8 µM) Cyclization of amidoxime with carboxylic acid
5-(1H-1,2,3-Benzotriazol-1-ylmethyl)-3-phenyl-1,2,4-oxadiazole Benzotriazole, phenyl 292.3 Analgesic, antipicornaviral SN2 substitution of chloromethyl-oxadiazole
3-(2H-1,3-Benzodioxol-5-yl)-5-{1-[(3-methylphenyl)methyl]-1H-pyrrol-2-yl}-1,2,4-oxadiazole Benzodioxolyl, pyrrolyl-methylbenzyl 359.38 Screening compound (activity unspecified) Tetrazole-acid coupling
2-(5-Bromothiophen-2-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole Bromothiophenyl, methoxyphenyl 337.2 Not reported UV-induced cyclization

Key Differences and Implications

Substituent Effects on Bioactivity :

  • The sulfonylmethyl-furan group in the target compound may confer stronger hydrogen-bonding interactions with enzyme active sites compared to simpler substituents (e.g., methoxyphenyl in 5k or benzotriazole in ).
  • The benzodioxolyl moiety enhances metabolic stability relative to dichlorophenyl (in MAO inhibitors ) but may reduce aqueous solubility.

Synthetic Challenges :

  • The target compound’s synthesis likely requires multi-step functionalization, including sulfonylation of the furan-methyl group, which is more complex than the SN2-driven routes used for benzotriazole derivatives .

Pharmacological Potential: Analogues with sulfonyl groups (e.g., benzenesulfonamides in MAO inhibitors ) exhibit enhanced binding to flavin-dependent enzymes. The target compound’s 3,4-dimethoxybenzenesulfonyl group could similarly target oxidoreductases.

Research Findings and Data Gaps

  • Antiviral Activity : The furan-sulfonyl group resembles antipicornaviral oxadiazoles , though substituent steric effects may alter efficacy.
  • Synthetic Feasibility : Evidence from analogous compounds (e.g., ) indicates that DIC-mediated coupling or UV-induced cyclization could be adapted for synthesis.

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